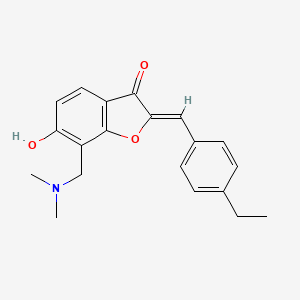

(Z)-7-((dimethylamino)methyl)-2-(4-ethylbenzylidene)-6-hydroxybenzofuran-3(2H)-one

Description

(Z)-7-((Dimethylamino)methyl)-2-(4-ethylbenzylidene)-6-hydroxybenzofuran-3(2H)-one is a benzofuran-3(2H)-one derivative featuring a (Z)-configured benzylidene substituent at the C2 position, a dimethylamino-methyl group at C7, and a hydroxy group at C4. This compound belongs to a class of hemiindigo-like molecules, which are structurally characterized by a fused benzofuran-ketone core. The 4-ethylbenzylidene moiety enhances lipophilicity, while the dimethylamino-methyl group may influence solubility and intermolecular interactions.

Properties

IUPAC Name |

(2Z)-7-[(dimethylamino)methyl]-2-[(4-ethylphenyl)methylidene]-6-hydroxy-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO3/c1-4-13-5-7-14(8-6-13)11-18-19(23)15-9-10-17(22)16(12-21(2)3)20(15)24-18/h5-11,22H,4,12H2,1-3H3/b18-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNOZWIMRXMIOGX-WQRHYEAKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)CN(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-7-((dimethylamino)methyl)-2-(4-ethylbenzylidene)-6-hydroxybenzofuran-3(2H)-one is a benzofuran derivative that has garnered attention due to its potential biological activities. This compound is structurally related to other bioactive benzofuran derivatives, which are known for various pharmacological effects, including anti-inflammatory, antioxidant, and neuroprotective properties.

1. Monoamine Oxidase Inhibition

Research has shown that benzofuran derivatives exhibit significant inhibitory effects on monoamine oxidase (MAO), particularly the MAO-B isoform. For instance, a series of 3-coumaranone derivatives, similar in structure to our compound, demonstrated potent inhibition with IC50 values ranging from 0.004 to 1.05 µM for MAO-B. The selectivity for MAO-B over MAO-A suggests potential therapeutic applications in treating neurodegenerative diseases such as Parkinson's and Alzheimer's disease .

2. Anti-inflammatory Properties

Benzofuran derivatives have been reported to possess notable anti-inflammatory effects. A specific study indicated that a related benzofuran derivative significantly reduced pro-inflammatory cytokines such as tumor necrosis factor (TNF) and interleukin-1 (IL-1) by up to 98% . This suggests that this compound may also exhibit similar anti-inflammatory properties.

3. Antioxidant Activity

Benzofuran compounds are recognized for their antioxidant capabilities, which help in mitigating oxidative stress-related damage in cells. This activity is crucial in preventing various chronic diseases, including cancer and cardiovascular diseases.

Case Study 1: MAO-B Inhibition

A study involving a series of benzofuran derivatives demonstrated that compounds with similar structural features to this compound effectively inhibited MAO-B. The study highlighted that these compounds could serve as leads for developing selective MAO-B inhibitors, which are essential in treating neurodegenerative disorders .

Case Study 2: Anti-inflammatory Effects

In another investigation, a benzofuran derivative was tested for its anti-inflammatory effects in vitro. The results showed a substantial reduction in inflammatory markers in macrophage cells treated with the compound, indicating its potential use in managing inflammatory diseases .

Research Findings Summary Table

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzofuran-3(2H)-one derivatives exhibit diverse biological and physicochemical properties depending on substituents. Below is a detailed comparison of the target compound with structurally analogous molecules:

Structural Analogues with Modified Benzylidene Substituents

- (Z)-2-(4’-(Dimethylamino)benzylidene)-6-hydroxybenzofuran-3(2H)-one (Compound 97) Structure: Differs in the benzylidene substituent (4-dimethylamino vs. 4-ethyl). Synthesis: Prepared via condensation of benzofuran-3(2H)-one with 4-(dimethylamino)benzaldehyde, yielding a red solid (7% yield) . Properties: Exhibits tyrosinase inhibition due to the electron-donating dimethylamino group, which enhances binding to the enzyme’s active site. The dimethylamino group improves water solubility compared to the ethyl group in the target compound . NMR Data: Distinct aromatic proton shifts (δ 6.77–7.90 ppm) and a singlet for -NMe2 at δ 3.07 ppm .

- (Z)-2-(4’-Fluorobenzylidene)-6-hydroxybenzofuran-3(2H)-one (Compound 101) Structure: Features a 4-fluoro substituent instead of 4-ethyl. Lower lipophilicity (logP ≈ 2.1) compared to the target compound’s ethyl group (predicted logP ≈ 3.5) .

(Z)-2-(4’-Benzyloxy-3’-methoxybenzylidene)-6-hydroxybenzofuran-3(2H)-one

Analogues with Modified Side Chains

- (Z)-7-((Diethylamino)methyl)-6-hydroxy-2-(2-methylbenzylidene)benzofuran-3(2H)-one Structure: Diethylamino-methyl at C7 and 2-methylbenzylidene at C2. Properties: Increased steric bulk from diethylamino reduces bioavailability (predicted Bioavailability Score: 0.45) compared to the dimethylamino group in the target compound (predicted score: 0.55) .

(E)-6-(Benzyloxy)-2-(4-bromobenzylidene)-7-methylbenzofuran-3(2H)-one

Physicochemical and Pharmacokinetic Comparisons

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves a multi-step process, starting with the condensation of a 6-hydroxybenzofuran-3(2H)-one precursor with 4-ethylbenzaldehyde under basic conditions (e.g., NaOH or K₂CO₃) in ethanol or methanol . Key steps include:

- Aldol condensation : To form the benzylidene moiety, refluxing at 60–80°C for 6–12 hours is recommended .

- Functional group modifications : The dimethylaminomethyl group is introduced via nucleophilic substitution or Mannich reaction, requiring N,N-dimethylformamide (DMF) as a solvent and controlled heating (50–70°C) .

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) or recrystallization from ethanol ensures >95% purity .

Q. Which spectroscopic techniques are most effective for confirming structural integrity?

- NMR Spectroscopy : ¹H NMR (δ 6.8–7.5 ppm for aromatic protons; δ 2.5–3.1 ppm for dimethylamino methyl protons) and ¹³C NMR (δ 160–180 ppm for carbonyl groups) are critical for verifying the Z-configuration and substituent positions .

- IR Spectroscopy : Peaks at 3200–3400 cm⁻¹ (hydroxyl stretch) and 1650–1700 cm⁻¹ (carbonyl stretch) confirm functional groups .

- Mass Spectrometry : High-resolution ESI-MS can distinguish isotopic patterns for brominated analogs (if present) and validate the molecular formula .

Q. What initial biological screening approaches are recommended to assess pharmacological potential?

- Antimicrobial assays : Use broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM, with IC₅₀ calculations .

- Antioxidant activity : DPPH radical scavenging assays at 0.1–1.0 mM concentrations .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Cross-validation : Combine 2D NMR (COSY, HSQC) to resolve overlapping signals, particularly for the benzylidene and dimethylamino methyl groups .

- X-ray crystallography : For unambiguous confirmation of the Z-configuration and crystal packing effects .

- Computational modeling : DFT calculations (e.g., Gaussian 09) can predict NMR chemical shifts and optimize geometry, addressing discrepancies between experimental and theoretical data .

Q. What are the proposed mechanisms for its biological activity, and how can they be validated?

- Enzyme inhibition : Molecular docking (AutoDock Vina) against targets like topoisomerase II or COX-2, followed by enzymatic assays (e.g., fluorescence-based inhibition kits) .

- Reactive oxygen species (ROS) modulation : Flow cytometry with DCFH-DA staining in treated cells to quantify ROS levels .

- Cellular uptake studies : LC-MS/MS quantification of intracellular compound concentrations to correlate bioavailability with efficacy .

Q. How does stereochemistry (Z-configuration) influence chemical reactivity and biological interactions?

- Chemical stability : The Z-isomer shows reduced susceptibility to photodegradation compared to the E-isomer due to hindered rotation around the benzylidene double bond .

- Biological selectivity : The Z-configuration enhances binding to hydrophobic pockets in proteins (e.g., albumin), as shown by surface plasmon resonance (SPR) assays .

- Synthetic control : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis to enforce stereoselectivity during benzylidene formation .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in biological activity across studies?

- Dosage normalization : Re-evaluate activity using molarity-based dosing instead of mass/volume, accounting for molecular weight variations in analogs .

- Solubility adjustments : Replace DMSO with β-cyclodextrin complexes to improve aqueous solubility and reduce solvent-induced artifacts .

- Strain/cell line authentication : Verify microbial/cellular identities via STR profiling to rule out cross-contamination .

Structure-Activity Relationship (SAR) Considerations

- Substituent effects : The 4-ethyl group on the benzylidene moiety enhances lipophilicity (logP ~3.2), improving blood-brain barrier penetration compared to methyl or bromo analogs .

- Dimethylamino group : Protonation at physiological pH increases solubility and enables ionic interactions with DNA phosphate backbones .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.